6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine
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Overview
Description
6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound with the molecular formula C6H2BrF3INO It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a pyridine ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-iodo-3-(trifluoromethoxy)pyridine: A closely related compound with similar halogenation patterns.
6-Bromo-3-(chloromethyl)-4-iodo-2-(trifluoromethoxy)pyridine: Another derivative with a chloromethyl group instead of a hydrogen atom.
Uniqueness
6-Bromo-3-iodo-2-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C6H2BrF3INO |
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Molecular Weight |
367.89 g/mol |
IUPAC Name |
6-bromo-3-iodo-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2BrF3INO/c7-4-2-1-3(11)5(12-4)13-6(8,9)10/h1-2H |
InChI Key |
XOQQIVJAQYIORM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)OC(F)(F)F)Br |
Origin of Product |
United States |
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